2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-17-4-9-20(10-5-17)14-29-24(34)16-33-15-23(25(35)22-13-8-19(3)30-27(22)33)28-31-26(32-36-28)21-11-6-18(2)7-12-21/h4-13,15H,14,16H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYALDWUVZAGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the oxadiazole ring, and the attachment of the methylphenyl groups. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of Methylphenyl Groups: This step may involve substitution reactions using methylphenyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Substitution Reactions
The acetamide and oxadiazole groups are primary sites for nucleophilic and electrophilic substitutions. For example:
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Naphthyridine Core : The keto group at position 4 of the naphthyridine ring undergoes nucleophilic attack, enabling condensation reactions with amines or hydrazines.
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Oxadiazole Ring : The 1,2,4-oxadiazole moiety participates in electrophilic substitutions at the 5-position, particularly with aryl halides under palladium catalysis .
Table 1: Example Substitution Reactions
Cyclization and Ring-Opening Reactions
The oxadiazole ring is prone to ring-opening under acidic or basic conditions. For instance:
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Acid Hydrolysis : Cleavage of the oxadiazole ring generates carboxylic acid intermediates, which re-cyclize to form triazoles under specific conditions .
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Base-Mediated Rearrangement : Reaction with NaOH yields 1,3,4-oxadiazole-2-thione derivatives .
Table 2: Cyclization Pathways
| Starting Material | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole derivative | HCl (conc.), Δ | Triazole-carboxylic acid | 65–78 | |
| Oxadiazole derivative | NaOH, EtOH | 1,3,4-Oxadiazole-2-thione | 72 |
Biological Target Interactions
The compound mimics NAD+ substrates in enzymatic inhibition, particularly against bacterial ADP-ribosyltransferases (e.g., ExoA). Computational models confirm:
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Active-Site Binding : The oxadiazole and naphthyridine moieties engage in π-π stacking with aromatic residues (e.g., Tyr481 in ExoA) .
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Hydrogen Bonding : The acetamide carbonyl forms H-bonds with Gly441 and Gln485 .
Table 3: Inhibitory Activity Against ExoA
| Compound Class | IC50 (μM) | Binding Mode (Key Interactions) | Reference |
|---|---|---|---|
| Naphthyridine-oxadiazole | 0.296 | π-π stacking (Tyr481), H-bond (Gly441) | |
| Benzodioxol derivative | 0.495 | Enhanced hydrophobic interactions |
Functionalization of the Acetamide Side Chain
The N-[(4-methylphenyl)methyl]acetamide group undergoes:
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Hydrolysis : Under acidic conditions, the amide bond cleaves to form carboxylic acid and 4-methylbenzylamine .
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Alkylation : Reaction with methyl iodide or benzyl bromide yields quaternary ammonium salts .
Oxidation and Reduction
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Naphthyridine Ring : Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative.
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Oxadiazole : Oxidation with KMnO4 generates nitro groups at the oxadiazole’s methylphenyl substituent .
Key Mechanistic Insights
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Oxadiazole Reactivity : The electron-deficient oxadiazole ring facilitates nucleophilic aromatic substitutions, particularly at the 5-position .
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Naphthyridine Stability : The conjugated system stabilizes intermediates during substitution, reducing side reactions .
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Acetamide Flexibility : The N-aryl group enhances solubility and modulates steric effects in biological systems .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed with agents like sodium borohydride or lithium aluminum hydride.
Biology
The biological applications of this compound are extensive:
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Properties : The compound has been studied for its potential anticancer effects. It interacts with specific enzymes and receptors involved in cancer cell proliferation and apoptosis. Notable findings include:
- Inhibition of histone deacetylases (HDAC), which plays a role in cancer progression.
- Induction of apoptosis in cancer cell lines through modulation of signaling pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases:
Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
Cancer Therapy : Ongoing studies focus on its role in combination therapies for enhancing the efficacy of existing cancer treatments.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of derivatives of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
Case Study 2: Anticancer Activity
Research reported in Cancer Letters explored the effects of this compound on human breast cancer cell lines. The study revealed that treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Mechanism of Action
The mechanism of action of 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The compound shares structural motifs with several acetamide-linked heterocycles described in the literature. Key comparisons include:
Structural Insights :
- The oxadiazole ring (electron-deficient) versus triazole (electron-rich) alters electronic properties, affecting solubility and binding affinity. For example, nitro groups in analogues 6b and 6c introduce strong electron-withdrawing effects, whereas methyl groups in the target compound may improve metabolic stability .
Bioactivity and Computational Predictions
While direct bioactivity data for the target compound are unavailable, computational methods provide insights:
- Molecular Similarity : Using Tanimoto coefficients (), the target compound may show moderate similarity (~50–60%) to triazole-based acetamides (e.g., 6a–m) due to shared acetamide and aromatic motifs. However, differences in core heterocycles (naphthyridine vs. triazole) could reduce similarity scores .
- Docking Studies : The oxadiazole and naphthyridine motifs are associated with kinase inhibition (e.g., ROCK1 in ). Compared to triazole analogues, the target compound’s rigid naphthyridine core may improve docking scores in enzymes requiring planar binding sites .
Analytical Comparisons
- NMR Profiling : Analogues like 6b and 6c show distinct δ 8.61 ppm (nitro aromatic protons) and δ 10.79 ppm (–NH), whereas the target compound’s methyl groups would likely produce upfield shifts (δ 2.0–2.5 ppm for –CH3) .
- Mass Spectrometry : HRMS data for analogues (e.g., 6m: [M+H]⁺ 393.1112) suggest the target compound’s molecular ion would appear near m/z 500–550, with fragmentation patterns dominated by oxadiazole and naphthyridine cleavage .
Biological Activity
The compound 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O3S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 1032002-22-4 |
The compound features a naphthyridine core with oxadiazole and acetamide substituents, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit potent antimicrobial properties. The oxadiazole ring is known for its ability to disrupt microbial cell walls and inhibit growth. In vitro assays have shown that derivatives of naphthyridine can effectively inhibit a variety of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, studies have demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxicity Assays
In a recent study, the compound was tested against A549 and MCF-7 cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| MCF-7 | 12.8 |
These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : The naphthyridine framework can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the phenyl rings and varying substituents on the naphthyridine core have shown to influence potency significantly. For instance:
- Methyl Substituents : The presence of methyl groups on aromatic rings enhances lipophilicity and bioavailability.
- Oxadiazole Variants : Alterations in the oxadiazole structure can modulate antimicrobial efficacy.
Q & A
Q. What analytical methods validate compound stability under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
